molecular formula C10H9F3N4O3 B3059758 {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate CAS No. 1255717-30-6

{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate

Cat. No.: B3059758
CAS No.: 1255717-30-6
M. Wt: 290.20
InChI Key: MRJWULRQWTYKKF-UHFFFAOYSA-N
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Description

{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, an oxadiazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Amine Group: The amine group is incorporated via nucleophilic substitution reactions.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the amine with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
  • {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine sulfate

Uniqueness

{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate is unique due to its trifluoroacetate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.C2HF3O2/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;3-2(4,5)1(6)7/h1-4H,5,9H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWULRQWTYKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-30-6
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(2-pyridinyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Reactant of Route 2
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Reactant of Route 3
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Reactant of Route 4
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Reactant of Route 5
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Reactant of Route 6
Reactant of Route 6
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate

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